molecular formula C23H38O4 B1664049 2-Arachidonoylglycerol CAS No. 53847-30-6

2-Arachidonoylglycerol

Cat. No. B1664049
CAS RN: 53847-30-6
M. Wt: 378.5 g/mol
InChI Key: RCRCTBLIHCHWDZ-DOFZRALJSA-N
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Description

2-Arachidonoylglycerol (2-AG) is an endocannabinoid, an endogenous agonist of the CB1 receptor, and the primary endogenous ligand for the CB2 receptor . It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol . It is present at relatively high levels in the central nervous system, with cannabinoid neuromodulatory effects .


Synthesis Analysis

A simple and practical synthesis of 2-arachidonoyl glycerol (2-AG), an endogenous agonist for cannabinoid receptors, based on a two-step enzymatic process and a chemical coupling, was achieved with a good yield and negligible amount of the isomerization product 1-AG . Commercial preparation of immobilized lipase from Mucor miehei (MML) was selected as the most suitable enzyme to catalyze the efficient protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 2-AG can be found in various databases such as the Guide to Pharmacology . It is a small molecule with a molecular weight of 378.3 g/mol .


Chemical Reactions Analysis

LC-MS/MS is a powerful analytical technique that provides unequivocal identification and reliable quantification of the analytes, using Selected Reaction Monitoring or Multi Reaction Monitoring acquisition mode . 2-AG is the subject of these analyses .


Physical And Chemical Properties Analysis

2-AG is a monoacylglycerol (MAG) molecule containing an esterified arachidonic acid chain at the sn-2 position of the glycerol backbone . It is an important modulator of many physiological processes such as emotional state and pain sensation .

Scientific Research Applications

Role in Neurotransmitter Release

2-Arachidonoylglycerol (2-AG) functions as a signaling lipid in the central nervous system, acting as a key regulator of neurotransmitter release. It activates the cannabinoid CB1 receptor and is involved in a range of physiological functions, including emotion, cognition, energy balance, pain sensation, and neuroinflammation (Baggelaar, Maccarrone, & van der Stelt, 2018).

Biosynthesis and Degradation

The biosynthesis and degradation of 2-AG, a monoacylglycerol (MAG), involve specific enzymes. It is produced from membrane phospholipids upon cellular stimuli and degraded to arachidonic acid and glycerol. Key enzymes in this process include β-type phospholipase C, diacylglycerol (DAG) lipase, and MAG lipase (Ueda, Tsuboi, Uyama, & Ohnishi, 2011).

Synaptic Depression and Neurological Implications

Genetic research shows that 2-AG accumulation in the brain alters forms of synaptic depression in the cerebellum via activation and desensitization of CB1 receptors. This finding is crucial for understanding 2-AG's role in neurological processes and disorders (Zhong et al., 2011).

Therapeutic Potential of Modulating 2-AG Levels

The therapeutic benefits of modulating 2-AG levels in the brain are a subject of ongoing research. This area focuses on potential treatments for conditions like inflammation, neurodegeneration, and cancer (Bononi et al., 2020).

Anti-Inflammatory and Anti-Nociceptive Effects

Studies have shown that the inhibition of monoacylglycerol lipase, which catalyzes 2-AG hydrolysis, exhibits anti-inflammatory and anti-nociceptive effects. This highlights the potentialtherapeutic applications of 2-AG in managing inflammation and pain (Comelli, Giagnoni, Bettoni, Colleoni, & Costa, 2007).

Biochemistry, Pharmacology, and Physiology

The biochemistry, pharmacology, and physiology of 2-AG involve its binding to cannabinoid receptors (CB1 and CB2) and exhibiting cannabimimetic activities. Its physiological roles are diverse, including synaptic transmission regulation and involvement in inflammatory reactions and immune responses (Sugiura, Kishimoto, Oka, & Gokoh, 2006).

Synthesis of 2-AG

Advancements in the synthesis of 2-AG, including enzymatic methods for producing this endogenous cannabinoid receptor agonist, are important for research and potential therapeutic applications. Improved synthesis methods make the study and use of 2-AG more feasible (Wang, Li, Wang, Jin, & Wang, 2014).

Role in Endocannabinoid Signaling

2-AG plays a significant role as an endocannabinoid, with research focusing on its interaction with cannabinoid receptors and modulation of synaptic transmission. Its regulation is closely linked to the enzyme monoacylglycerol lipase (MAGL) (Labar, Wouters, & Lambert, 2010).

Applications in Neurodegenerative and Metabolic Disorders

Inhibitors of enzymes that degrade 2-AG, like diacylglycerol lipases (DAGLs), are being investigated for their role in neurodegenerative and metabolic disorders. This research highlights the importance of 2-AG in various pathophysiological conditions (Janssen & van der Stelt, 2016).

Future Directions

Endocannabinoid 2-arachidonoylglycerol (2-AG) has been implicated in habituation to stress, and its augmentation reduces stress-induced anxiety-like behavior . Chronic restraint stress (CRS) changes the 2-AG levels in some gross brain areas, such as the forebrain .

properties

IUPAC Name

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRCTBLIHCHWDZ-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017454
Record name 2-Arachidonylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Arachidonoylglycerol

CAS RN

53847-30-6
Record name 2-Arachidonylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53847-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 2-arachidonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053847306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Arachidonylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ARACHIDONOYLGLYCEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D239QDW64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,400
Citations
TP Dinh, TF Freund, D Piomelli - Chemistry and physics of lipids, 2002 - Elsevier
2-Arachidonoylglycerol (2-AG) is a naturally occurring monoglyceride that activates cannabinoid receptors and meets several key requisites of an endogenous cannabinoid substance. …
Number of citations: 404 www.sciencedirect.com
A Hermann, M Kaczocha, DG Deutsch - The AAPS journal, 2006 - Springer
Only a few studies have addressed the transport of 2-arachidonoylglycerol (2-AG), a naturally occurring agonist for cannabinoid receptors. Based upon saturation kinetics, these early …
Number of citations: 56 link.springer.com
M Alhouayek, J Masquelier, GG Muccioli - Drug discovery today, 2014 - Elsevier
… The two main endocannabinoids are the arachidonic acid derivatives 2-arachidonoylglycerol (2-AG) and N-arachidonoylethanolamine (anandamide, AEA). Most of their actions (…
Number of citations: 72 www.sciencedirect.com
JZ Long, W Li, L Booker, JJ Burston, SG Kinsey… - Nature chemical …, 2009 - nature.com
2-Arachidonoylglycerol (2-AG) and anandamide are endocannabinoids that activate the cannabinoid receptors CB1 and CB2. Endocannabinoid signaling is terminated by enzymatic …
Number of citations: 996 www.nature.com
T Sugiura, T Kodaka, S Nakane, T Miyashita… - Journal of Biological …, 1999 - ASBMB
… 2-arachidonoylglycerol, its structural analogues, and several synthetic cannabinoids). We found that 2-arachidonoylglycerol … response induced by 2-arachidonoylglycerol exceeded the …
Number of citations: 409 www.jbc.org
T Sugiura, K Waku - Chemistry and physics of lipids, 2000 - Elsevier
… 2-Arachidonoylglycerol (2-AG) is a unique molecular species of … 2-Arachidonoylglycerol: a possible endogenous … was first converted to 1-acyl-2-arachidonoylglycerol and then to 2-AG. …
Number of citations: 282 www.sciencedirect.com
SSJ Hu, HB Bradshaw, JSC Chen… - British journal of …, 2008 - Wiley Online Library
Background and purpose: Recombinant cyclooxygenase‐2 (COX‐2) oxygenates 2‐arachidonoylglycerol (2‐AG) in vitro. We examined whether prostaglandin E 2 glycerol ester (PGE 2 …
Number of citations: 169 bpspubs.onlinelibrary.wiley.com
N Murataeva, A Straiker… - British journal of …, 2014 - Wiley Online Library
… (Heimann et al., 2007), have been described, the focus of this review will be on the synthesis and degradation of lipid endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). The …
Number of citations: 266 bpspubs.onlinelibrary.wiley.com
A Lourbopoulos, N Grigoriadis, R Lagoudaki… - Brain research, 2011 - Elsevier
… The purpose of this study was to address the effect of exogenously administered 2-arachidonoylglycerol (2AG), an endocannabinoid receptor ligand, on acute phase and chronic …
Number of citations: 102 www.sciencedirect.com
JJ Prusakiewicz, KC Duggan, CA Rouzer… - Biochemistry, 2009 - ACS Publications
… Arachidonic acid (AA) and 2-arachidonoylglycerol (2-AG) are the best acid and ester substrates and display comparable k cat /K m ’s for oxygenation (4). Despite this similarity, we …
Number of citations: 147 pubs.acs.org

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